
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of tetrazole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Wirkmechanismus
The exact mechanism of action of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, this compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and may play a role in the anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and cytokines, indicating its anti-inflammatory effects. Additionally, this compound has been found to reduce pain-related behaviors in animal models, suggesting its analgesic effects. Finally, this compound has been found to reduce seizure activity in animal models, indicating its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its relatively low toxicity, which allows for higher dosages to be administered without adverse effects. Additionally, this compound has been found to be stable under a range of conditions, making it a useful compound for long-term studies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in a range of conditions. Finally, studies are needed to further explore the potential side effects and toxicity of this compound in order to determine its safety for human use.
Synthesemethoden
The synthesis of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide involves the reaction of 4-methylphenol with propylbromide to form 4-methylpropylphenol. This compound is then reacted with sodium azide to form 4-methylpropylphenyl azide, which is subsequently reacted with ethyl chloroacetate to form this compound. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. Studies have shown that this compound has anti-inflammatory and analgesic effects, suggesting that it may be useful in the treatment of inflammatory and pain-related conditions. Additionally, this compound has been found to have anticonvulsant effects, indicating that it may be useful in the treatment of epilepsy and other seizure-related disorders.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-8-18-13(15-16-17-18)14-12(19)9-20-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXMPGPDLABBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)

![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
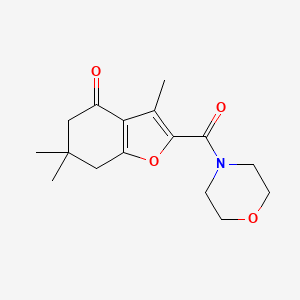
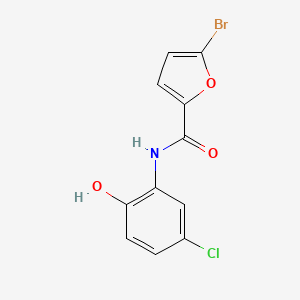
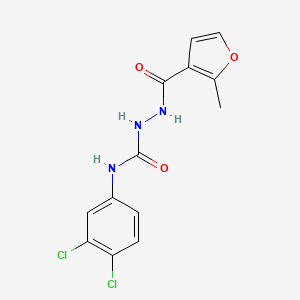
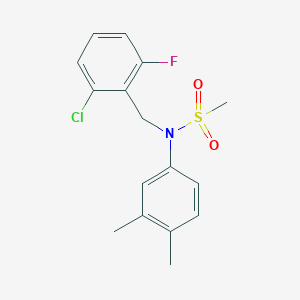
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
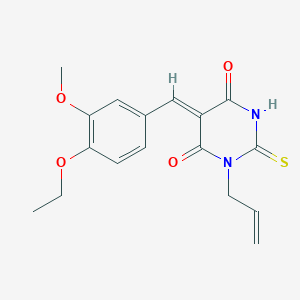
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)